
2-Nitrodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrodecane is an organic compound with the molecular formula C10H21NO2 It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitrodecane can be synthesized through several methods:
Direct Nitration: One common method involves the nitration of decane using nitric acid.
Displacement Reactions: Another method involves the displacement of a halogen atom in a decane derivative with a nitrite ion.
Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.
Industrial Production Methods: Industrial production of this compound often relies on the direct nitration method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors where decane and nitric acid are continuously fed, and the product is distilled off.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrodecane undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 2-Decylamine.
Substitution: 2-Methoxydecane.
Oxidation: Nitrate esters of decane.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-nitrodecane primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly polar and can participate in various chemical reactions, including reduction and substitution. In biological systems, the nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects .
Comparación Con Compuestos Similares
- Nitromethane (CH3NO2)
- Nitroethane (C2H5NO2)
- 1-Nitropropane (C3H7NO2)
- 2-Nitropropane (C3H7NO2)
Comparison: 2-Nitrodecane is unique among nitroalkanes due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and lower volatility compared to shorter-chain nitroalkanes like nitromethane and nitroethane . Additionally, the longer carbon chain can influence its solubility and reactivity in various solvents and reaction conditions .
Propiedades
Número CAS |
50627-07-1 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-nitrodecane |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
Clave InChI |
NBEQSRNSHBBRHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


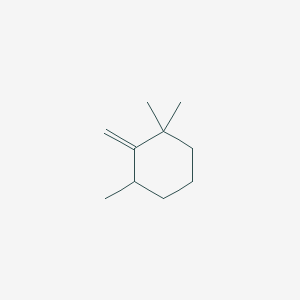
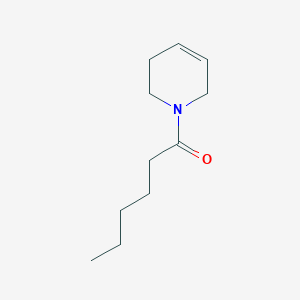
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
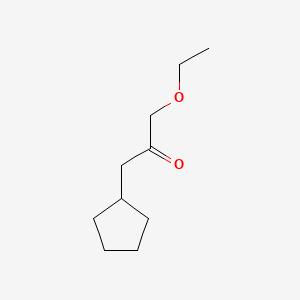
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)

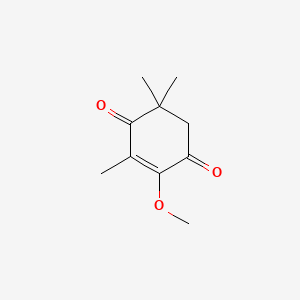

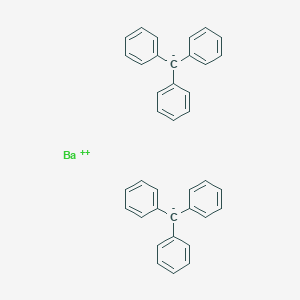

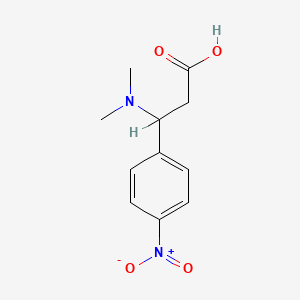

![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
